Chloro(p-cymene)N-(p-toluenesu
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Overview
Description
Chloro(p-cymene)N-(p-toluenesulfonamide) is a chemical compound that has garnered significant interest in various fields of research. It is known for its unique structure, which includes a chloro group, a p-cymene moiety, and a p-toluenesulfonamide group. This compound is often used in coordination chemistry and catalysis due to its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(p-cymene)N-(p-toluenesulfonamide) typically involves the reaction of p-cymene with chlorosulfonic acid to introduce the chloro and sulfonamide groups. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained. The general reaction can be represented as follows:
p-Cymene+Chlorosulfonic Acid→Chloro(p-cymene)N-(p-toluenesulfonamide)
Industrial Production Methods
In an industrial setting, the production of Chloro(p-cymene)N-(p-toluenesulfonamide) involves large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Chloro(p-cymene)N-(p-toluenesulfonamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Chloro(p-cymene)N-(p-toluenesulfonamide) has a broad range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that are studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Chloro(p-cymene)N-(p-toluenesulfonamide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Similar Compounds
- Chloro(p-cymene)N-(p-toluenesulfonamide)
- Chloro(p-cymene)N-(p-toluenesulfonamide)
- Chloro(p-cymene)N-(p-toluenesulfonamide)
Uniqueness
Chloro(p-cymene)N-(p-toluenesulfonamide) stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and form stable metal complexes. This versatility makes it a valuable compound in both academic research and industrial applications.
Properties
IUPAC Name |
[(1R,2R)-2-aminocyclohexyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N2O2S.C10H14.ClH.Ru/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14;1-8(2)10-6-4-9(3)5-7-10;;/h6-9,12-13H,2-5,14H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t12-,13-;;;/m1.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAHIDXLXBJEEB-GPWCTTBFSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C2CCCCC2N.Cl[Ru+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H]2CCCC[C@H]2N.Cl[Ru+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN2O2RuS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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